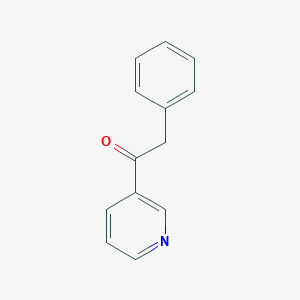

2-Phenyl-1-pyridin-3-yl-ethanon

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyridinyl compounds involves various innovative methods, including one-pot non-cyanide synthesis techniques for creating complex structures. For example, a reaction described involves generating 1-(pyridin-2-yl)-4-phenylisoquinoline-3-carbonitrile through a non-cyanide method, showcasing the compound's synthetic versatility and the possibility of synthesizing similar structures with intricate reactions (Kopchuk et al., 2017).

Molecular Structure Analysis

Studies on enaminones and their analogues, including structural derivatives similar to "2-Phenyl-1-pyridin-3-yl-ethanone," highlight the significance of hydrogen bonding in determining molecular structure. For instance, enaminones exhibit bifurcated intra- and intermolecular hydrogen bonding, influencing their crystal structures and demonstrating the intricate structural dynamics of related compounds (Balderson et al., 2007).

Chemical Reactions and Properties

The reactivity and potential for various chemical transformations of related compounds are demonstrated through their involvement in numerous chemical reactions, leading to the creation of diverse heterocyclic structures. For example, certain pyridinyl compounds can undergo diazotization and couple with active -CH2- containing compounds, illustrating the versatile chemical reactivity and the potential to generate a wide range of chemical structures (Attaby et al., 2006).

Physical Properties Analysis

The physical properties of compounds structurally related to "2-Phenyl-1-pyridin-3-yl-ethanone" can be deduced from studies on their crystalline forms, demonstrating how molecular interactions influence physical characteristics. For instance, investigations into the crystal and molecular structure of similar compounds reveal insights into their phase behavior, melting points, and the effects of molecular symmetry on their physical properties, offering a comprehensive understanding of the factors that govern the physical attributes of such compounds (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds similar to "2-Phenyl-1-pyridin-3-yl-ethanone," are influenced by their structural features. Research into the vibrational and structural characteristics, supported by molecular docking studies, provides insight into the molecular behavior, reactivity patterns, and potential biological interactions of these compounds, highlighting the complex interplay between molecular structure and chemical properties (Parveen S et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthese neuer Verbindungen

„2-Phenyl-1-pyridin-3-yl-ethanon“ kann bei der Synthese neuer Verbindungen verwendet werden. So wurde es beispielsweise bei der mikrowellengestützten Synthese von Imidazo[1,5-a]pyridin-Gerüsten und Derivaten eingesetzt . Diese Verbindungen haben aufgrund ihrer einzigartigen chemischen Struktur und ihres optischen Verhaltens Aufmerksamkeit erregt .

Forschung zu optischen Eigenschaften

Diese Verbindung spielt eine bedeutende Rolle bei der Untersuchung von optischen Eigenschaften. Die synthetisierten Imidazo[1,5-a]pyridin-Derivate weisen eine hohe Photolumineszenz-Quantenausbeute (bis zu 50 %) und eine große Stokes-Shift (bis zu 150 nm) auf . Diese Eigenschaften machen sie zu vielversprechenden Kandidaten für verschiedene optische Anwendungen .

Materialwissenschaft

In der Materialwissenschaft wird „this compound“ bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt. Zum Beispiel wurde es bei der Synthese von Imidazo[1,5-a]pyridin-Derivaten verwendet, die vielversprechende Leistungen zeigen, wenn sie als Liganden für organometallische Komplexe eingesetzt werden .

Chemische Sensoren

Die Derivate von „this compound“ wurden bei der Entwicklung von chemischen Sensoren verwendet . Ihre einzigartige chemische Struktur und ihr optisches Verhalten machen sie für diese Anwendung geeignet .

Medizinische Anwendungen

Im medizinischen Bereich haben „this compound“ und seine Derivate Potenzial für verschiedene Anwendungen gezeigt. So wurden sie beispielsweise in der konfokalen Mikroskopie eingesetzt , eine Schlüsseltechnik in der biomedizinischen Forschung.

Antimikrobielle und antivirale Aktivitäten

Pyridinverbindungen, zu denen auch „this compound“ gehört, haben antimikrobielle und antivirale Aktivitäten gezeigt . Sie wurden an einem Panel von Bakterienstämmen, Hefen und filamentösen Pilzen getestet

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to modulate CDK2 and CDK9 activities

Cellular Effects

2-Phenyl-1-pyridin-3-yl-ethanone has been shown to have significant effects on various types of cells and cellular processes . It has been found to increase IKBα expression, which plays a crucial role in cell signaling pathways . Additionally, it has been shown to inhibit HIV-1, indicating that it may impact gene expression and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been shown to reduce the labile iron pool (LIP) in THP-1 cells overloaded with iron

Eigenschaften

IUPAC Name |

2-phenyl-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEQCFMNUYFHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401996 | |

| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14627-92-0 | |

| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)

![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)